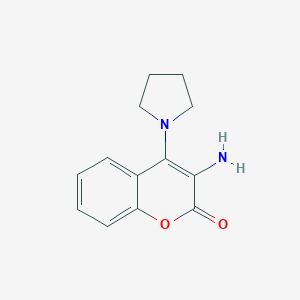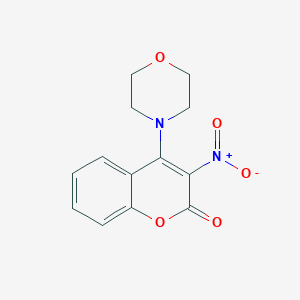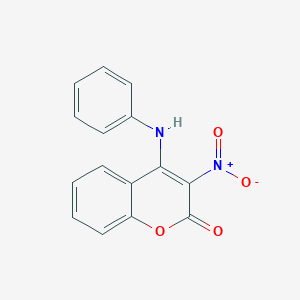![molecular formula C11H19NO3S B186988 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine CAS No. 1731-61-9](/img/structure/B186988.png)
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic morpholine derivative that has a unique structure and properties, making it a promising candidate for research purposes.
Mecanismo De Acción
The mechanism of action of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is not fully understood, but it is believed to be related to its unique structure. The compound has a bicyclic structure that contains both a morpholine and a thiabicyclic ring, which may contribute to its electronic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. However, some studies have suggested that the compound may have potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations is the lack of information available on its toxicity and potential side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. One area of interest is in the development of new electronic devices using this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in other fields such as medicine and materials science. Finally, more research is needed to determine the toxicity and potential side effects of this compound, which will be important for its future use in various applications.
Métodos De Síntesis
The synthesis of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine involves the reaction between morpholine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a thiol compound such as thiourea or cysteine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine has several potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Propiedades
Número CAS |
1731-61-9 |
|---|---|
Nombre del producto |
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine |
Fórmula molecular |
C11H19NO3S |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C11H19NO3S/c13-16(14)9-11(4-2-1-3-10(11)16)12-5-7-15-8-6-12/h10H,1-9H2 |
Clave InChI |
SDSJLPWJNCDWMK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3 |
SMILES canónico |
C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3 |
Otros números CAS |
1731-61-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
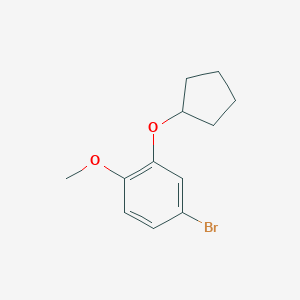
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
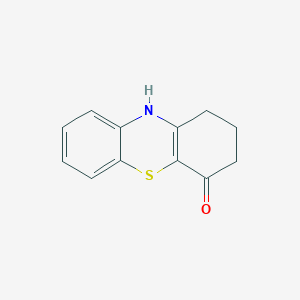
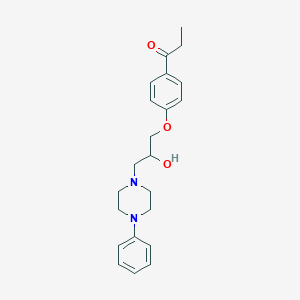
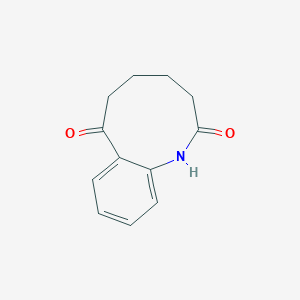
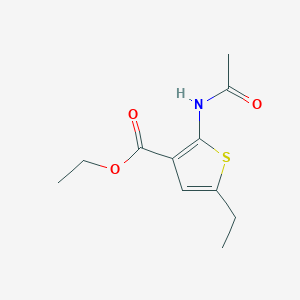
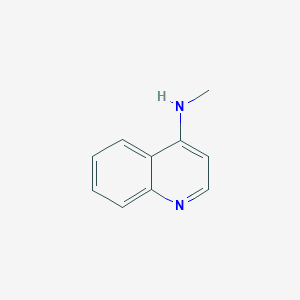
![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)
